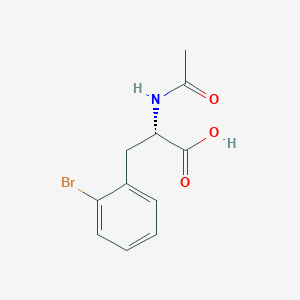

N-Acetyl-2-bromo-L-phenylalanine

CAS No.: 259752-10-8

Cat. No.: VC8375597

Molecular Formula: C11H12BrNO3

Molecular Weight: 286.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 259752-10-8 |

|---|---|

| Molecular Formula | C11H12BrNO3 |

| Molecular Weight | 286.12 g/mol |

| IUPAC Name | (2S)-2-acetamido-3-(2-bromophenyl)propanoic acid |

| Standard InChI | InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |

| Standard InChI Key | GNQCQGMGPLISBV-JTQLQIEISA-N |

| Isomeric SMILES | CC(=O)N[C@@H](CC1=CC=CC=C1Br)C(=O)O |

| SMILES | CC(=O)NC(CC1=CC=CC=C1Br)C(=O)O |

| Canonical SMILES | CC(=O)NC(CC1=CC=CC=C1Br)C(=O)O |

Introduction

Structural and Chemical Identity

N-Acetyl-2-bromo-L-phenylalanine (CHBrNO) is characterized by a phenylalanine backbone with two modifications:

-

Acetylation: The α-amino group is protected by an acetyl group, enhancing stability and reducing racemization during peptide synthesis .

-

Bromination: A bromine atom is introduced at the ortho position of the aromatic ring, altering electronic properties and enabling further functionalization via cross-coupling reactions .

The compound’s molecular weight is approximately 286.13 g/mol, with a melting point estimated between 165–170°C based on analogs like N-acetyl-L-phenylalanine (171–173°C) . Its solubility profile is expected to mirror acetylated phenylalanine derivatives, showing moderate solubility in polar organic solvents like methanol and acetone .

Synthesis Pathways

Acetylation of L-Phenylalanine

The synthesis begins with the acetylation of L-phenylalanine using acetic anhydride or acetyl chloride under basic conditions. This step yields N-acetyl-L-phenylalanine, a well-documented precursor . Key parameters include:

-

Reagents: Acetic anhydride, pyridine, or T3P (propane phosphonic acid anhydride) for efficient coupling .

-

Conditions: Room temperature to 50°C, with reaction times of 2–4 hours .

Regioselective Bromination

Bromination at the ortho position is achieved using electrophilic brominating agents. Studies on phenylglycine derivatives demonstrate that bromoisocyanuric acid (BICA-Na) in sulfuric acid selectively introduces bromine at specific positions . For example, bromination of N-acetyl-L-phenylalanine with BICA-Na (2 equivalents) in 60% HSO yields the dibrominated product . Adjusting reaction conditions (e.g., acid concentration) can favor ortho substitution:

| Brominating Agent | HSO (%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| BICA-Na | 60 | 25 | 58 |

| BICA-Na | 90 | 25 | 25 |

Table 1. Bromination efficiency under varying sulfuric acid concentrations .

HPLC and NMR analyses confirm regioselectivity, with ortho-brominated products showing distinct coupling patterns in aromatic proton regions .

Physicochemical Properties

Spectral Characteristics

-

NMR: The ortho-bromine atom induces deshielding of adjacent protons, resulting in a doublet of doublets (δ 7.2–7.5 ppm) for aromatic protons. The acetyl group resonates as a singlet at δ 2.0 ppm .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 286.1 (M+H) .

Applications in Research

Peptide Engineering

The bromine atom serves as a heavy atom for X-ray crystallography, aiding in phase determination during protein structure analysis . Additionally, its ortho substitution minimizes steric hindrance in peptide chains, enabling site-specific modifications .

Medicinal Chemistry

Brominated phenylalanine derivatives are precursors to kinase inhibitors and antimicrobial agents. For instance, analogs of Nα-aroyl-N-aryl-phenylalanine amides exhibit activity against Mycobacterium abscessus, with bromine enhancing binding affinity to hydrophobic pockets .

Bioconjugation

The bromine atom enables Suzuki-Miyaura cross-coupling reactions, facilitating the attachment of fluorescent tags or bioorthogonal handles. This property is exploited in probes like o-cyano-phenylalanine for studying protein folding .

Challenges and Future Directions

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume